1,3,6,8-Tetramethoxynaphthalene

概要

説明

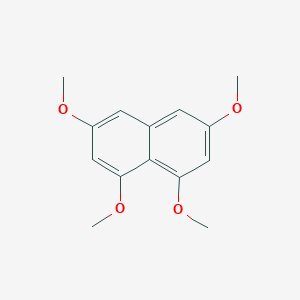

1,3,6,8-Tetramethoxynaphthalene is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, where four methoxy groups are substituted at the 1, 3, 6, and 8 positions of the naphthalene ring.

準備方法

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetramethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,3,6,8-tetrahydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation .

Another method involves the use of 1,5-dihydroxynaphthalene as a starting material. This compound is first brominated using N-bromosuccinimide (NBS) to form 1,5-dibromo-4,8-dimethoxynaphthalene, which is then methylated to yield this compound .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using phase transfer catalysts to enhance the reaction efficiency and yield. The use of environmentally friendly reagents and milder reaction conditions is also preferred to minimize the environmental impact and reduce production costs .

化学反応の分析

Types of Reactions

1,3,6,8-Tetramethoxynaphthalene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (ClCH2OCH3) are employed under acidic conditions.

Major Products Formed

Oxidation: Naphthazarin derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学的研究の応用

1,3,6,8-Tetramethoxynaphthalene has several applications in scientific research:

作用機序

The mechanism of action of 1,3,6,8-tetramethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, naphthazarin derivatives can act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

類似化合物との比較

1,3,6,8-Tetramethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as:

1,4,5,8-Tetramethoxynaphthalene: This compound has methoxy groups at different positions, leading to distinct chemical properties and reactivity.

1,3,5,7-Tetramethoxynaphthalene: Similar to this compound but with a different substitution pattern, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

生物活性

1,3,6,8-Tetramethoxynaphthalene (TMNAA) is a synthetic compound derived from naphthalene, notable for its selective biological activities, particularly in the context of cancer research. This article explores the biological activity of TMNAA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical formula:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

The compound features four methoxy groups attached to the naphthalene backbone, which significantly influences its biological properties.

Recent studies have demonstrated that TMNAA exhibits selective inhibition of cell proliferation in HTLV-1-infected cells while sparing healthy cells. The proposed mechanisms include:

- Cell Cycle Arrest : TMNAA induces cell cycle arrest in the G0/G1 phase by down-regulating cyclin-dependent kinase 4 (CDK4) and increasing levels of unphosphorylated retinoblastoma protein (Rb). This mechanism was observed in various HTLV-1-infected cell lines and primary peripheral blood mononuclear cells (PBMCs) from patients with adult T-cell leukemia (ATL) .

- Caspase Pathway Involvement : The compound partially activates caspases involved in apoptosis but does not directly induce apoptotic cell death. Instead, it appears to exert a cytostatic effect, allowing cells to resume proliferation upon removal of TMNAA .

In Vitro Studies

In vitro studies have shown that TMNAA selectively inhibits the proliferation of HTLV-1-infected cell lines such as S1T and MT-2 but has minimal effects on uninfected T-cell lines. The following table summarizes the IC50 values for TMNAA against different cell lines:

| Cell Line | IC50 (μM) | Effect on Proliferation |

|---|---|---|

| S1T (HTLV-1+) | 40 | Significant inhibition |

| MT-2 (HTLV-1+) | 35 | Significant inhibition |

| MOLT-4 (HTLV-1-) | >100 | No significant effect |

These results indicate that TMNAA is a promising candidate for targeted therapy in HTLV-1-related malignancies .

In Vivo Studies

Preliminary in vivo studies are necessary to further validate the efficacy of TMNAA. Current research focuses on its pharmacokinetics and potential side effects in animal models.

Case Studies

A notable case study involved the treatment of PBMCs from ATL patients with TMNAA. The study found that at concentrations up to 100 μM, TMNAA did not affect healthy donor PBMCs but significantly inhibited the proliferation of ATL patient-derived PBMCs . This selectivity underscores its potential as a therapeutic agent with reduced toxicity to normal cells.

特性

IUPAC Name |

1,3,6,8-tetramethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLIYXYCQGGYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470738 | |

| Record name | Naphthalene, 1,3,6,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17276-03-8 | |

| Record name | Naphthalene, 1,3,6,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。